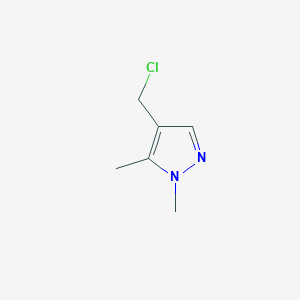

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

Description

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is a pyrazole derivative characterized by a chloromethyl (-CH2Cl) group at the 4-position and methyl (-CH3) groups at the 1- and 5-positions of the pyrazole ring. The chloromethyl group confers high reactivity, enabling its use as an intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes . Its structure is distinct from other pyrazole derivatives due to the specific positioning of substituents, which influences electronic effects and steric hindrance. For instance, the 1,5-dimethyl configuration modulates electron density on the pyrazole ring, affecting nucleophilic substitution reactions at the chloromethyl site .

Properties

IUPAC Name |

4-(chloromethyl)-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUQMIRPIUKDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The common synthetic approach to this compound involves the chloromethylation of a pre-formed 1,5-dimethylpyrazole derivative. Typically, the precursor is 1,5-dimethyl-1H-pyrazole or its functionalized derivatives such as esters (e.g., ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate). The chloromethylation targets the 4-position of the pyrazole ring, introducing the chloromethyl substituent via electrophilic substitution or nucleophilic substitution pathways depending on the precursor and reagents used.

Chloromethylation Reagents and Conditions

The chloromethylation step is commonly achieved using chloromethylating agents such as:

- Chloromethyl methyl ether (ClCH2OCH3)

- Chloromethyl chloroformate (ClCH2OCOCl)

- Chloromethyl sulfonyl chloride (ClCH2SO2Cl)

These reagents react with the pyrazole derivative in the presence of a base (e.g., triethylamine, sodium hydride, potassium carbonate) to facilitate substitution at the 4-position.

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) |

| Temperature | 0°C to 80°C, often controlled to minimize side reactions |

| Base | Triethylamine, potassium carbonate, sodium hydride |

| Reaction Time | Several hours (4–24 h) depending on conditions |

| Molar Ratios | Stoichiometric control to avoid multiple substitutions |

This method allows selective chloromethylation with minimized formation of di- or tri-substituted byproducts.

Synthetic Route Example

A representative synthetic route involves:

- Starting from ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

- Treatment with chloromethylating agent (e.g., chloromethyl methyl ether) in dichloromethane.

- Addition of triethylamine as a base to neutralize generated acid.

- Reaction at low temperature (0–5°C) to control reactivity.

- Workup and purification by silica gel chromatography or recrystallization from ethanol.

This yields ethyl this compound-3-carboxylate, which can be further transformed or hydrolyzed to obtain this compound if needed.

Industrial Production Considerations

For industrial scale-up, the synthesis is optimized by:

- Employing continuous flow reactors to enhance control over reaction parameters such as temperature, pressure, and reagent mixing.

- Using catalytic additives to improve selectivity and yield.

- Implementing advanced purification techniques like crystallization and chromatography to ensure high purity.

- Controlling stoichiometry and reaction time to minimize impurities and side products.

These optimizations improve yield, reduce waste, and ensure reproducibility in large-scale production.

Analytical Techniques for Monitoring and Validation

Spectroscopic and Structural Validation

Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic singlets for methyl groups at positions 1 and 5 near δ 2.2–2.4 ppm. The chloromethyl group typically appears as a singlet around δ 4.5–5.0 ppm. ^13C NMR confirms the presence of chloromethyl carbon signals near 40–50 ppm.

Mass Spectrometry (HRMS): Confirms molecular weight and formula, e.g., m/z consistent with C7H10ClN2 for this compound.

X-ray Crystallography: Provides unambiguous structural confirmation, especially of the C–Cl bond length (typically 1.72–1.78 Å) and substitution pattern on the pyrazole ring.

Reaction Monitoring

- Thin-Layer Chromatography (TLC): Used for qualitative monitoring of reaction progress.

- High-Performance Liquid Chromatography (HPLC): Quantitative analysis of reactants and products, often with C18 reverse-phase columns and acetonitrile/water mobile phases.

- Infrared Spectroscopy (IR): Identification of functional groups, e.g., C–Cl stretch near 700–800 cm⁻¹, ester C=O stretch near 1700 cm⁻¹ if ester precursors are used.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield & Purity Optimization |

|---|---|---|---|

| Precursor preparation | 1,5-dimethyl-1H-pyrazole or ester derivatives | Synthesized via cyclocondensation of β-keto esters with hydrazine | Purification by recrystallization or chromatography |

| Chloromethylation | Chloromethyl methyl ether or ClCH2SO2Cl + base | Solvent: DCM, DMF, or THF; Temp: 0–80°C | Control stoichiometry to avoid polysubstitution |

| Workup and purification | Silica gel chromatography, recrystallization | Removes unreacted reagents and byproducts | Achieves >95% purity |

| Industrial scale-up | Continuous flow reactors, catalytic additives | Enhanced control and yield | Automated systems for reproducibility |

Research Findings and Source Diversity

- The preparation method described is supported by multiple research articles and chemical databases emphasizing chloromethylation of pyrazole derivatives under controlled conditions.

- Structural validation through X-ray crystallography and NMR spectroscopy is well-documented in literature for similar pyrazole chloromethyl derivatives, ensuring reliability of synthetic protocols.

- Industrial methods focus on process intensification and purification improvements, reflecting the compound’s utility in pharmaceutical intermediates and advanced materials.

- No contradictory data or alternative preparation routes with higher efficiency have been reported in the authoritative literature reviewed, reinforcing the described methods as state-of-the-art.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted pyrazole derivatives with various functional groups.

Oxidation: Hydroxylated or carbonylated pyrazole derivatives.

Reduction: Methylated pyrazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is a pyrazole derivative with a chloromethyl group attached to the fourth carbon of the pyrazole ring, and methyl groups at positions 1 and 5 . It is also available as a hydrochloride salt .

Chemical Information

- Molecular Formula:

- InChI: InChI=1S/C6H9ClN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3

- SMILES: CC1=C(C=NN1C)CCl

- CAS No: 84703-26-4

Synthesis

Halogenation at the C-4 position of pyrazole derivatives can be achieved using reagents like N-chlorosuccinamide or N-bromosuccinamide in carbon tetrachloride . Also, N-alkylation of 4-halo-3,5-dimethylpyrazole can be carried out by reacting it with 1,2-dichloroethane (DCE) in aqueous NaOH in the presence of tetrabromoammonium chloride (TBAC) as a phase transfer catalyst .

Applications

While the provided search results do not specifically detail the applications of this compound, they do highlight the broader applications of pyrazole derivatives in various fields:

- Medicinal Chemistry: Pyrazoles are potent medicinal scaffolds with a wide range of biological activities .

- Anti-inflammatory Activity: Pyrazole derivatives have demonstrated anti-inflammatory properties in various studies . For instance, several synthesized pyrazole derivatives have shown significant anti-inflammatory activity compared to standard drugs like diclofenac sodium, celecoxib, and ibuprofen .

- Antimicrobial Activity: Certain pyrazole compounds exhibit anti-microbial activity against bacteria such as E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . They have also shown activity against fungi like Aspergillus niger and mycobacteria such as Mycobacterium tuberculosis .

- Monoamine Oxidase Inhibition: Some pyrazole derivatives have been identified as monoamine oxidase B (MAO-B) inhibitors, suggesting potential applications in neurological disorders .

- Synthesis of Pyrazole-Based Compounds: 4-halopyrazoles are important substructures because they exhibit biological and pharmaceutical activities .

- Anticancer Activity: Pyrazoles have shown anticancer activity .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole Derivatives

Key Observations

Fused vs. Non-Fused Rings: Unlike 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , which contains a fused pyrimidine ring, this compound has a simpler monocyclic structure. The fused pyrimidine enhances pharmacological relevance but complicates synthesis.

Substituent Reactivity : The chloromethyl group in this compound is more reactive than the ester group in Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, enabling nucleophilic substitutions for further derivatization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting chloroacetyl chloride with 1,5-dimethyl-1H-pyrazole in dichloromethane using triethylamine as a base to neutralize HCl by-products . Key parameters include:

- Solvent choice : Dichloromethane or THF for solubility and inertness.

- Temperature : Room temperature to 40°C to avoid side reactions.

- Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate high-purity products .

- Yield Optimization : Excess chloroacetyl chloride (1.2–1.5 equiv.) and slow reagent addition improve yields to >75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR confirms substitution patterns (e.g., singlet for CH groups at δ 2.3–2.5 ppm, multiplet for chloromethyl at δ 4.5–4.7 ppm) .

- IR : Stretching vibrations for C-Cl (~650 cm) and pyrazole ring C=N (~1600 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 175 [M+H]) and fragmentation patterns validate molecular weight and structure .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DCM, DMF) but poorly in water. Stability tests show degradation under prolonged UV exposure or acidic conditions (pH < 4) .

- Storage : −20°C in amber vials under inert gas (N/Ar) to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloromethyl group activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) at the 4-position. Substituents like methyl groups (1,5-positions) enhance steric hindrance, reducing reaction rates with bulky electrophiles .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) catalysis and microwave irradiation (100°C, 1 hr) for efficient C-C bond formation .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted chloroacetyl chloride) may skew bioassay results .

- Dose-Response Reproducibility : Standardize assay protocols (e.g., enzyme inhibition IC values) across multiple cell lines to account for variability in membrane permeability .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 3QAK for kinases) to model binding poses. The chloromethyl group may form hydrophobic interactions with Leu83 in ATP-binding pockets .

- MD Simulations : AMBER force fields simulate ligand-protein stability over 100 ns; RMSD < 2 Å indicates stable binding .

Q. What role does this compound play in synthesizing heterocyclic fused systems (e.g., pyrazolo-triazines or pyrazolo-pyrimidines)?

- Methodological Answer :

- Cyclocondensation : React with hydrazine derivatives under reflux (EtOH, 80°C) to form pyrazolo[1,5-a]pyrimidines. The chloromethyl group acts as a leaving group, enabling ring closure .

- Functionalization : Post-synthetic modifications (e.g., nucleophilic substitution with amines) yield libraries for high-throughput screening .

Experimental Design & Data Analysis

Q. How to design kinetic studies to elucidate degradation pathways under varying pH and temperature?

- Methodological Answer :

- Experimental Setup : Use HPLC to monitor degradation rates in buffered solutions (pH 2–10) at 25–60°C. First-order kinetics typically apply, with activation energy (E) calculated via Arrhenius plots .

- By-Product Identification : LC-MS/MS detects intermediates (e.g., hydroxymethyl derivatives at pH > 7) .

Q. What statistical approaches validate reproducibility in synthetic or biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.